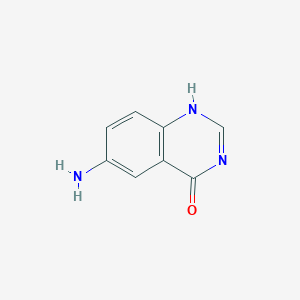

6-Amino-3H-quinazolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZCACENPZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318959 | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-31-6 | |

| Record name | 6-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quinazolinone Core: A Technical Guide to its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthesis of quinazolinone compounds. It details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes important synthetic and signaling pathways.

A Historical Journey: The Discovery of Quinazolinones

The story of quinazolinones begins in the mid-19th century with the pioneering work of German chemist Peter Griess. In 1869, Griess reported the first synthesis of a quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen.[1] This seminal work laid the foundation for the exploration of this novel class of heterocyclic compounds. The name "quinazoline" was later proposed by Widdege.[1]

A significant advancement in quinazolinone synthesis was the development of the Niementowski quinazoline synthesis in 1895. This method, which involves the condensation of anthranilic acids with amides, provided a more versatile and accessible route to 4(3H)-quinazolinones.

The therapeutic potential of quinazolinones began to be realized in the mid-20th century. A pivotal moment was the synthesis of methaqualone in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India.[2] Initially investigated for its antimalarial properties, methaqualone was later identified as a potent sedative and hypnotic, leading to its commercialization under brand names such as Quaalude.

Another critical discovery was the isolation of febrifugine , a quinazolinone alkaloid, from the Chinese herb Dichroa febrifuga. Febrifugine displayed potent antimalarial activity, sparking interest in the development of synthetic analogues with improved therapeutic profiles.

These early discoveries paved the way for extensive research into the medicinal applications of quinazolinone derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties.

Key Synthetic Methodologies: Experimental Protocols

The versatility of the quinazolinone scaffold stems from the numerous synthetic routes developed for its construction. This section details the experimental protocols for three foundational synthetic methods.

The Griess Synthesis (1869)

The first reported synthesis of a quinazolinone derivative.

-

Reaction: Anthranilic acid reacts with cyanogen to yield 2-cyano-3,4-dihydro-4-oxoquinazoline.

-

Reagents and Conditions:

-

Anthranilic acid

-

Cyanogen gas

-

Ethanol (as solvent)

-

-

Procedure:

-

A solution of anthranilic acid in ethanol is prepared in a suitable reaction vessel.

-

Cyanogen gas is passed through the ethanolic solution of anthranilic acid.

-

The reaction mixture is typically stirred and may require heating to facilitate the reaction.

-

Upon completion, the product precipitates from the solution.

-

The solid product is collected by filtration, washed with a suitable solvent, and dried.

-

-

Note: Due to the high toxicity of cyanogen gas, this method is of historical importance but is rarely used in modern synthesis.

The Niementowski Quinazolinone Synthesis (1895)

A widely used and versatile method for the synthesis of 4(3H)-quinazolinones.

-

Reaction: Condensation of an anthranilic acid with an amide.

-

Reagents and Conditions:

-

Anthranilic acid (or a substituted derivative)

-

An amide (e.g., formamide, acetamide)

-

Heat (typically 130-200 °C)

-

-

General Procedure:

-

A mixture of the anthranilic acid and an excess of the amide is placed in a reaction flask.

-

The mixture is heated to the required temperature, usually in an oil bath, and maintained for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into water or a dilute acid/base solution to precipitate the product.

-

The crude product is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure 4(3H)-quinazolinone.

-

Synthesis of Methaqualone (A Representative 2,3-Disubstituted Quinazolinone)

This protocol describes the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone from N-acetylanthranilic acid and o-toluidine.

-

Reaction: Condensation of N-acetylanthranilic acid with o-toluidine.

-

Reagents and Conditions:

-

N-Acetylanthranilic acid

-

o-Toluidine

-

Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) as a condensing agent

-

An inert solvent such as toluene or xylene

-

-

Procedure (using PCl₃):

-

N-acetylanthranilic acid is dissolved or suspended in an inert solvent like toluene in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

o-Toluidine is added to the mixture.

-

A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the precipitated product (methaqualone hydrochloride) is collected by filtration.

-

The crude product can be neutralized with a base (e.g., sodium carbonate solution) to obtain the free base, which is then purified by recrystallization from a suitable solvent like ethanol.

-

Biological Activities of Quinazolinone Derivatives: A Quantitative Overview

The therapeutic potential of quinazolinones is vast, with derivatives exhibiting a wide range of biological activities. The following tables summarize quantitative data for selected quinazolinone compounds across different therapeutic areas, allowing for easy comparison of their potency.

Anticancer Activity

Quinazolinone derivatives, such as gefitinib and erlotinib, are well-established as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Gefitinib | NCI-H460 (Lung) | IC₅₀ | 0.48 µM | [3] |

| Erlotinib | A549 (Lung) | IC₅₀ | 2.1 µM | [3] |

| Lapatinib | BT474 (Breast) | IC₅₀ | 0.016 µM | [4] |

| Compound 21 | HeLa (Cervical) | IC₅₀ | 2.81 µM | [3] |

| Compound 22 | HeLa (Cervical) | IC₅₀ | 2.12 µM | [3] |

| Compound 23 | HeLa (Cervical) | IC₅₀ | 1.85 µM | [3] |

| Compound 11g | HeLa (Cervical) | IC₅₀ | 10 µM | [5] |

Antimalarial Activity

The natural product febrifugine and its synthetic analogues have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity of Febrifugine and its Analogues

| Compound | P. falciparum Strain | Activity Metric | Value (nM) | Reference |

| Febrifugine | D6 (Chloroquine-sensitive) | IC₅₀ | 1.0 | [6] |

| Febrifugine | W2 (Chloroquine-resistant) | IC₅₀ | 1.2 | [6] |

| Analogue 5 | D6 | IC₅₀ | 1.2 | [6] |

| Analogue 5 | W2 | IC₅₀ | 1.3 | [6] |

| Analogue 9 | D6 | IC₅₀ | 0.8 | [6] |

| Analogue 9 | W2 | IC₅₀ | 0.9 | [6] |

| Analogue 11 | D6 | IC₅₀ | 0.7 | [6] |

| Analogue 11 | W2 | IC₅₀ | 0.8 | [6] |

Antibacterial Activity

Quinazolinone derivatives have emerged as a promising class of antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound 15 | S. aureus ATCC 29213 | MIC | 0.03 | [1] |

| Compound 16 | S. aureus ATCC 29213 | MIC | 0.003 | [1] |

| Compound 27 | S. aureus (Vancomycin-resistant) | MIC | ≤0.5 | [1] |

| Compound 27 | S. aureus (Linezolid-resistant) | MIC | ≤0.5 | [1] |

| Compound 14 | P. aeruginosa | MIC | >512 | [7] |

| Compound 15 | P. aeruginosa | MIC | >512 | [7] |

Anticonvulsant Activity

The sedative-hypnotic properties of methaqualone spurred research into the anticonvulsant potential of the quinazolinone scaffold.

Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound | Animal Model | Seizure Model | Activity Metric | Value (mg/kg) | Reference |

| Methaqualone | Mice | MES | ED₅₀ | 60 | |

| Compound 6o | Mice | MES | ED₅₀ | 88.02 | |

| Compound 6q | Mice | MES | ED₅₀ | 94.6 | |

| Compound 5b | Mice | scPTZ | ED₅₀ | 152 | |

| Compound 5d | Mice | scPTZ | ED₅₀ | 140 |

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) to illustrate key synthetic routes and a representative signaling pathway targeted by quinazolinone-based drugs.

Synthetic Pathways

Experimental Workflow for a Typical Niementowski Synthesis

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of 6-Amino-3H-quinazolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3H-quinazolin-4-one and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this quinazolinone scaffold, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Through a comprehensive review of existing literature, this document outlines the key molecular targets, signaling pathways, and quantitative efficacy data. Detailed experimental protocols for seminal assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of the compound's biological functions.

Core Biological Activities and Mechanisms of Action

The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its biological effects are primarily attributed to its ability to interact with specific molecular targets, leading to the modulation of critical cellular pathways. The primary mechanisms of action can be categorized into enzyme inhibition and receptor modulation, which in turn give rise to its observed anticancer, antimicrobial, and anti-inflammatory activities.[1]

Anticancer Activity

The quinazolinone core is a well-established pharmacophore in anticancer drug discovery.[2][3] Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines by targeting key regulators of cell proliferation, survival, and mitosis.[2][4]

1.1.1. Multi-targeted Kinase Inhibition

A significant mechanism underlying the anticancer effects of this compound derivatives is their ability to simultaneously inhibit multiple crucial kinases involved in cancer progression.

-

Aurora A, PI3Kα, and BRD4 Inhibition: Certain derivatives have been identified as multi-targeted inhibitors of Aurora A, Phosphatidylinositol 3-kinase alpha (PI3Kα), and Bromodomain-containing protein 4 (BRD4).[4] Aurora A is a key regulator of mitosis, and its overexpression is common in many cancers.[4] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. BRD4 is an epigenetic reader that plays a vital role in the transcription of oncogenes. The simultaneous inhibition of these three targets presents a promising strategy for cancer therapy, particularly for non-small cell lung cancer (NSCLC).[4]

-

ALK/PI3K/AKT Pathway Inhibition: Mechanistic studies of a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative revealed its ability to inhibit the ALK/PI3K/AKT signaling pathway.[2] This inhibition leads to the disruption of mitochondrial membrane potential, induction of G1-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

-

EGFR and BRAFV600E Inhibition: Hybrid compounds incorporating the quinazolin-4-one structure have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are key drivers in several cancers.[5]

The following diagram illustrates the multi-targeted inhibition of key cancer-related signaling pathways by this compound derivatives.

Caption: Multi-targeted kinase inhibition by this compound derivatives.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][6]

1.2.1. Inhibition of Penicillin-Binding Proteins (PBPs)

A notable mechanism of antibacterial action is the inhibition of penicillin-binding proteins (PBPs). One 4(3H)-quinazolinone derivative was found to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).[7] This is particularly significant as PBP2a is the key determinant of resistance to β-lactam antibiotics in MRSA. The ability of a non-β-lactam compound to inhibit this target makes this class of molecules promising for combating antibiotic resistance.[7] Interestingly, this quinazolinone compound was also found to bind to the allosteric site of PBP2a, a mechanism shared with the advanced cephalosporin, ceftaroline.[7]

1.2.2. General Antimicrobial Effects

Studies have shown that 6-amino-3-methylquinazolin-4(3H)-one exhibits broad-spectrum antimicrobial activity.[1] It has shown significant growth inhibition against Staphylococcus aureus and antifungal activity against Candida albicans.[1] The proposed general mechanism involves the compound binding to the active sites of essential microbial enzymes, thereby blocking substrate access and inhibiting vital metabolic processes.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key inflammatory pathways.

1.3.1. Inhibition of Pro-inflammatory Cytokines

6-amino-3-methylquinazolin-4(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This suggests an immunomodulatory role by suppressing the inflammatory cascade.

1.3.2. Toll-like Receptor 4 (TLR4) Activation

In contrast to the inhibitory effects, some substituted 4-aminoquinazolines have been identified as activators of the Toll-like receptor 4 (TLR4)/MD2 complex.[8] This activation leads to the stimulation of the NF-κB signaling pathway and the production of the pro-inflammatory cytokine IL-8.[8] This dual role, where some derivatives inhibit inflammation while others can stimulate an immune response, highlights the chemical tractability and diverse biological potential of the quinazoline scaffold.

The following diagram illustrates the activation of the TLR4 signaling pathway by certain 4-aminoquinazoline derivatives.

Caption: TLR4/MD2 pathway activation by 4-aminoquinazolines.

Quantitative Data

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivative (9a) | A549 (NSCLC) | 0.83 | [4] |

| HCC827 (NSCLC) | 0.26 | [4] | |

| H1975 (NSCLC) | 1.02 | [4] | |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 (Lung Cancer) | 0.44 | [2] |

| 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivative (A3) | PC3 (Prostate Cancer) | 10 | [9] |

| MCF-7 (Breast Cancer) | 10 | [9] | |

| HT-29 (Colon Cancer) | 12 | [9] | |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (18) | Various Cancer Cell Lines | 1.20 - 1.80 (GI50) | [5] |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (19) | Various Cancer Cell Lines | 1.20 - 1.80 (GI50) | [5] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 6-amino-3-methylquinazolin-4(3H)-one | Staphylococcus aureus | 32 | [1] |

| Escherichia coli | 64 | [1] | |

| Pseudomonas aeruginosa | 128 | [1] | |

| 4(3H)-Quinazolinone derivative (27) | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

The following diagram outlines the general workflow for an MTT assay.

Caption: General workflow of an MTT cytotoxicity assay.

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example: ADP-Glo™ Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, ATP, and the test compound at various concentrations in a kinase buffer.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction into ATP.

-

Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

-

Signal Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. Its mechanism of action is multifaceted, involving the inhibition of key enzymes such as kinases and PBPs, as well as the modulation of critical signaling pathways like PI3K/AKT and NF-κB. The ability of its derivatives to act on multiple targets simultaneously presents a promising avenue for the development of novel therapeutics for complex diseases such as cancer and drug-resistant infections. Further research into the structure-activity relationships and optimization of this scaffold will undoubtedly lead to the discovery of new and more effective clinical candidates.

References

- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Amino-3H-quinazolin-4-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Amino-3H-quinazolin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols.

Introduction

This compound is a quinazolinone derivative recognized for its versatile biological activities, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new therapeutic molecules. This guide presents a consolidation of spectroscopic data to aid in its structural elucidation and quality control.

Spectroscopic Data

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 - 12.0 | br s | 1H | N3-H |

| ~7.75 | s | 1H | H-2 |

| ~7.35 | d | 1H | H-5 |

| ~7.15 | d | 1H | H-8 |

| ~7.05 | dd | 1H | H-7 |

| ~5.60 | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C-4 |

| ~152.0 | C-2 |

| ~149.0 | C-8a |

| ~148.0 | C-6 |

| ~127.0 | C-5 |

| ~120.0 | C-7 |

| ~118.0 | C-4a |

| ~115.0 | C-8 |

Note: The ¹³C NMR chemical shifts are predicted based on known data for substituted quinazolinone derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of solid this compound is typically acquired using a KBr pellet.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Strong, Broad | N-H stretching (amine and amide) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1680 - 1660 | Strong | C=O stretching (amide) |

| ~1620 - 1600 | Strong | N-H bending (amine) and C=C stretching (aromatic) |

| ~1580 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1350 - 1200 | Medium | C-N stretching |

| ~900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. For this compound (C₈H₇N₃O), the expected molecular weight is approximately 161.16 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 118 | [M - HNCO]⁺ |

| 91 | [C₆H₅N]⁺ |

Note: The fragmentation pattern is predicted based on the analysis of similar quinazolinone structures. The relative intensities of the fragments can vary depending on the ionization method and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Impact - EI)

Sample Introduction:

-

Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.

Instrumentation:

-

A mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition:

-

The sample is vaporized by heating the probe.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can be applied for initial verification.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical process for the structural elucidation of this compound.

Biological Targets of 6-Amino-3H-quinazolin-4-one Derivatives: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological targets of 6-amino-3H-quinazolin-4-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of Biological Activities

Derivatives of the this compound scaffold have been extensively investigated and have demonstrated a variety of biological effects. The primary areas of therapeutic potential are in oncology, infectious diseases, and inflammatory conditions. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct target specificities and potencies.

Key Biological Targets in Cancer

The anticancer activity of this compound derivatives is a major focus of research. These compounds have been shown to interact with several key targets involved in cancer cell proliferation, survival, and metastasis.

Enzyme Inhibition

A primary mechanism of action for many of these derivatives is the inhibition of enzymes crucial for cancer cell function. These include various kinases and other enzymes involved in cell cycle regulation and signal transduction.

Key Enzyme Targets:

-

Aurora Kinase A (Aurora A): A critical regulator of mitosis, its overexpression is common in many cancers.[1][2]

-

Phosphatidylinositol 3-kinase (PI3K): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that can be oncogenic when mutated or overexpressed.[3]

-

Epidermal Growth Factor Receptor - Tyrosine Kinase (EGFR-TK): A well-established target in cancer therapy, particularly in non-small cell lung cancer.[3][4]

-

Cyclin-Dependent Kinase 4 (CDK4): A key regulator of the cell cycle.[3]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, it is an important target in breast cancer.[3][5][6]

-

c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, motility, and invasion.[3]

-

Poly(ADP-ribose)polymerase-1 (PARP-1): An enzyme involved in DNA repair, its inhibition is a strategy for treating cancers with deficiencies in other DNA repair pathways.[7]

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation of gene expression.[8]

Receptor Modulation

In addition to enzyme inhibition, some derivatives modulate the activity of cellular receptors.

Key Receptor Target:

-

Metabotropic Glutamate Receptor 7 (mGlu7): Derivatives have been identified as negative allosteric modulators of this receptor, with potential applications in treating schizophrenia.[9]

Other Anticancer Mechanisms

-

Microtubule Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules, which are essential for cell division.[3]

-

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Specifically, Bromodomain-containing protein 9 (BRD9) has been identified as a target.[10][11]

Quantitative Data on Anticancer Activity

The following tables summarize the reported in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 45 | A549 (Lung Cancer) | 0.44 | [3] |

Table 2: Cytotoxic Activity of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 9a | A549 (NSCLC) | 0.83 | [1] |

| 9a | HCC827 (NSCLC) | 0.26 | [1] |

| 9a | H1975 (NSCLC) | 1.02 | [1] |

| 16h | MDA-MB-231 (Breast Cancer) | Lower than ENMD-2076 | [2] |

Table 3: Cytotoxic Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 17 | Jurkat (T-cell ALL) | < 5 | [12] |

| 17 | NB4 (APL) | < 5 | [12] |

| 6 | Jurkat (T-cell ALL) | 1.9 | [12] |

| 6 | NB4 (APL) | 49.4 | [12] |

Table 4: Multi-Tyrosine Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound Series | Cell Line | Activity Compared to Lapatinib | Reference |

| 2j | MCF-7 (Breast Adenocarcinoma) | 2- to 30-fold more potent | [5][6] |

| 3j | MCF-7 (Breast Adenocarcinoma) | 2- to 30-fold more potent | [5][6] |

| 3a | A2780 (Ovarian Carcinoma) | 4- to 87-fold more potent | [5][6] |

| 3g | A2780 (Ovarian Carcinoma) | 4- to 87-fold more potent | [5][6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.

Caption: Multi-targeted inhibition of Aurora A, PI3Kα, and BRD4.

Experimental Workflows

The following diagrams outline typical experimental workflows for the synthesis and evaluation of these compounds.

Caption: General synthetic workflow for quinazolinone derivatives.

Caption: Workflow for biological evaluation of derivatives.

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Targets

While the primary focus has been on anticancer applications, several studies have highlighted the antimicrobial potential of these compounds. One of the key targets identified is DNA gyrase , an essential bacterial enzyme.[13]

Table 5: Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 5a | E. coli | 1-16 | [13] |

| 5a | S. aureus | 1-16 | [13] |

| 5a | C. albicans | 1-16 | [13] |

Table 6: DNA Gyrase Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 4a | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |

| 5a | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |

| 5c | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |

| 5d | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have also been reported, with some compounds showing promising activity in animal models.[14][15][16][17] The mechanism often involves the inhibition of pro-inflammatory cytokines.[18]

Table 7: In-vivo Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 1 | 20 | 61.75 | [14] |

| 1 | 40 | 71.53 | [14] |

| 2 | 20 | 69.52 | [14] |

| 2 | 40 | 83.55 | [14] |

Experimental Protocols

Detailed experimental protocols are often proprietary or require access to full-text articles. However, based on the available literature, the following outlines the general methodologies used.

Synthesis of this compound

A common synthetic route involves a three-step process:

-

Condensation: Anthranilic acid is condensed with formamide to yield 3(H)-quinazolin-4-one.[19]

-

Nitration: The 3(H)-quinazolin-4-one is nitrated to introduce a nitro group at the 6-position, forming 6-nitro-3(H)-quinazolin-4-one.[19]

-

Reduction: The 6-nitro group is then reduced to an amino group using a reducing agent such as SnCl2·2H2O to yield 6-amino-3(H)-quinazolin-4-one.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing

Agar Disk Diffusion Method:

-

A standardized inoculum of the microorganism is swabbed onto the surface of an agar plate.

-

Filter paper discs impregnated with the test compounds are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[19]

Broth Dilution Method:

-

Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

-

A standardized suspension of the microorganism is added to each well.

-

The plates are incubated.

-

The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

The reaction mixture contains relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations.

-

The mixture is incubated to allow the supercoiling reaction to proceed.

-

The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[13]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation.

-

Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin or diclofenac sodium), and test groups.

-

The test compounds are administered orally or intraperitoneally.

-

After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The volume of the paw is measured at different time intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[14][20]

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their ability to interact with a wide range of biological targets, particularly those implicated in cancer, makes them attractive candidates for further development. The data and methodologies summarized in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on optimizing the structure-activity relationships for specific targets to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation of the most promising candidates.

References

- 1. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. article.scirea.org [article.scirea.org]

- 15. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. impactfactor.org [impactfactor.org]

in silico docking studies of 6-Amino-3H-quinazolin-4-one

An In-Depth Technical Guide to In Silico Docking Studies of the 6-Amino-3H-quinazolin-4-one Scaffold

Introduction

The this compound core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A crucial method for exploring the therapeutic potential of this scaffold is through in silico molecular docking. This computational technique predicts the binding orientation and affinity of a molecule to a specific protein target, offering insights into its potential mechanism of action and guiding further drug development.[4]

This technical guide provides a comprehensive overview of the methodologies and findings from in silico docking studies involving derivatives of the this compound core. While direct docking studies on the unsubstituted core molecule are not extensively reported in the literature, the wealth of data on its derivatives serves to highlight the vast potential of this foundational structure in drug design.

Key Protein Targets for Quinazolinone Derivatives

Docking studies have revealed that derivatives of the quinazolin-4(3H)-one scaffold interact with a variety of key protein targets implicated in numerous diseases.

-

Receptor Tyrosine Kinases (RTKs): These are crucial in cellular signaling pathways that control cell growth and proliferation. Quinazolinone derivatives have been extensively studied as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overactive in various cancers.[5][6]

-

Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, DHFR is a well-established target for anticancer and antibacterial agents.[6][7] Docking studies have shown a strong correlation between the cytotoxic activity of certain quinazolinone derivatives and their binding affinity to DHFR.[6]

-

DNA Gyrase: This enzyme is vital for bacterial DNA replication and is a primary target for antibacterial drugs.[4][8] In silico simulations have demonstrated that quinazolinone derivatives can effectively bind to the active site of DNA gyrase, indicating their potential as novel antibiotics.[8]

-

Other Kinases and Enzymes: The versatility of the quinazolinone scaffold allows its derivatives to target other important enzymes, including Aurora kinases (involved in cell division), phosphoinositide 3-kinase (PI3K), and bromodomain-containing protein 9 (BRD9), which are all implicated in cancer.[9][10]

Data Presentation: Docking Performance of Quinazolinone Derivatives

The following tables summarize quantitative data from various in silico docking studies on derivatives of the 4(3H)-quinazolinone scaffold, illustrating their binding affinities against several key protein targets.

Table 1: Docking Scores of Quinazolinone Derivatives Against Anticancer Targets

| Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6-iodo-2-methylquinazolin-4-(3H)-ones | DHFR | - | Good correlation with experimental activity | - |

| 2,3-disubstituted quinazolinones | GABAa Receptor | 4COF | -7.1 to -9.3 | - |

| Quinazolinone Schiff bases | Aurora Kinase | 2W1C | Fair binding, interaction with LYS143, LYS171 | LYS143, LYS171 |

| Quinazolinone derivatives | Carbonic Anhydrase | 4CQ0 | Good binding | ARG58, LYS171, SER173, GLY233 |

| Quinazolinone derivatives | Hydroxysteroid Dehydrogenase | 3HB5 | Good binding | LEU18, ALA19, GLY141, LYS159 |

Data compiled from multiple sources.[4][6][9]

Table 2: Docking Scores of Quinazolinone Derivatives Against Antimicrobial Targets

| Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinazolinone Schiff bases | DNA Gyrase | - | -5.96 to -8.58 | Asn46 |

| Substituted quinazolinones | Fungal Target | - | - | Arg197, Ser116, Ala92, Trp194 |

Data compiled from multiple sources.[8][11]

Experimental Protocols for In Silico Docking

The following is a generalized workflow for conducting molecular docking studies with quinazolinone derivatives, synthesized from methodologies reported in the literature.[4][7][11]

Protein and Ligand Preparation

-

Protein Structure Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4]

-

Using molecular modeling software (e.g., Discovery Studio, Maestro), water molecules and co-crystallized ligands are removed from the protein structure.[4][7]

-

Polar hydrogens are added to the protein, and appropriate charges are assigned to the atoms.[4]

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

The 2D structure of the this compound derivative is drawn using chemical drawing software (e.g., ChemDraw).[4][11]

-

The 2D structure is converted into a 3D conformation.[4]

-

Hydrogens are added, and appropriate partial charges (e.g., using the MMFF94 force field) are assigned to the ligand atoms.[11]

-

The ligand's geometry is optimized through energy minimization to find its most stable conformation.[4]

-

Molecular Docking Simulation

-

Grid Generation: A binding site on the target protein is defined, typically centered on the location of a known co-crystallized inhibitor or an allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Execution: Docking software such as AutoDock Vina or Glide is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[7]

-

Scoring: The program calculates the binding affinity for each docked pose, usually expressed as a docking score in kcal/mol.[4] The pose with the most favorable (lowest) score is typically considered the most likely binding mode.[4]

Analysis of Results

-

Interaction Analysis: The best-docked poses are visualized and analyzed to identify key intermolecular interactions.[4] These interactions can include:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking

-

Salt bridges

-

-

Correlation with Experimental Data: The docking results are often correlated with experimental data, such as IC₅₀ values from biological assays, to validate the computational model.[6]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for molecular docking and a relevant signaling pathway involving a key quinazolinone target.

Caption: A generalized workflow for molecular docking studies.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. While direct in silico studies on this core molecule are limited, the extensive research on its derivatives unequivocally demonstrates its value as a platform for generating potent inhibitors against a wide range of biological targets. The docking studies summarized in this guide highlight the ability of substituted quinazolinones to effectively bind to the active sites of critical enzymes and receptors, providing a rational basis for their observed biological activities. Future computational and experimental studies focusing on the unsubstituted this compound, perhaps as a reference compound, could provide a valuable baseline for quantifying the contributions of various substitutions, further accelerating the design of next-generation therapeutics based on this versatile scaffold.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. woarjournals.org [woarjournals.org]

- 10. iris.cnr.it [iris.cnr.it]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 6-Amino-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3H-quinazolin-4-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with demonstrated antimicrobial and antitumor activities. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its potential role in relevant biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical and formulation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃O | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Generally white crystal or crystalline powder | [3] |

| Melting Point | 303 °C | |

| Boiling Point | 421.1 ± 47.0 °C (Predicted) | |

| Solubility | Limited solubility in water; soluble under acidic conditions. | [3] |

| pKa (Predicted) | 3.95 ± 0.20 | |

| XLogP3-AA (Computed) | 0 | [1] |

| CAS Number | 17329-31-6 | [1][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Protocol: Reduction of 6-Nitro-3(H)-quinazolin-4-one

This two-step synthesis first involves the nitration of 3(H)-quinazolin-4-one, followed by the reduction of the nitro group.

-

Step 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one

-

Dissolve 3(H)-quinazolin-4-one in concentrated sulfuric acid.

-

Cool the solution in an ice bath.

-

Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over ice to precipitate the 6-nitro-3(H)-quinazolin-4-one.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-nitro-3(H)-quinazolin-4-one.

-

-

Step 2: Synthesis of 6-Amino-3(H)-quinazolin-4-one

-

Suspend 6-nitro-3(H)-quinazolin-4-one in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield this compound.

-

Determination of Physicochemical Properties

Standard laboratory procedures can be employed to experimentally verify the physicochemical properties of the synthesized compound.

-

Melting Point Determination:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range at which the substance melts is recorded.

-

-

Solubility Assessment:

-

Add a small, known amount of this compound to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

Stir the mixture for a prolonged period to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

-

Partition Coefficient (LogP) Determination (Shake-Flask Method): [5][6]

-

Prepare a solution of this compound in a biphasic system of n-octanol and water.[5][6]

-

The two phases are thoroughly mixed by shaking to allow for the partitioning of the compound.[5]

-

After separation of the two phases (typically by centrifugation), the concentration of the compound in each phase is determined.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6]

-

Biological Context and Signaling Pathways

Quinazolinone derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[9][10] Several quinazolinone derivatives have been shown to inhibit this pathway.[9][10]

Caption: PI3K/Akt signaling pathway and the inhibitory action of quinazolinone derivatives.

Antimicrobial Activity: Quorum Sensing Inhibition

In addition to their anticancer properties, quinazolinones have been investigated for their ability to combat bacterial infections, not by killing the bacteria directly, but by interfering with their communication system known as quorum sensing (QS).[11][12] In pathogens like Pseudomonas aeruginosa, the pqs system is a key QS circuit that regulates virulence factors and biofilm formation.[11][12] Quinazolinone-based compounds can act as antagonists to the PqsR receptor, a key transcriptional regulator in this system.[11]

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by quinazolinone derivatives.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its physicochemical properties make it a versatile building block for the synthesis of novel therapeutic agents. The provided experimental protocols offer a starting point for its synthesis and characterization, while the pathway diagrams illustrate the potential mechanisms through which its derivatives may exert their biological effects. Further research into this compound and its analogues is warranted to fully explore their therapeutic potential.

References

- 1. 6-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135478037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chembk.com [chembk.com]

- 4. 17329-31-6 this compound AKSci X0292 [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 6-Amino-3H-quinazolin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric phenomena in 6-Amino-3H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The biological activity, chemical reactivity, and physicochemical properties of quinazolinone derivatives are profoundly influenced by the delicate equilibrium between their tautomeric forms. This document synthesizes crystallographic evidence, spectroscopic methodologies, and computational approaches to provide a detailed understanding of the structural dynamics of this compound.

Introduction to Tautomerism in the Quinazolinone Core

The 4(3H)-quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Prototropic tautomerism, the migration of a proton, is a key characteristic of this scaffold. In this compound, two primary tautomeric equilibria are of significance: lactam-lactim and amino-imino tautomerism.

-

Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (3H-quinazolin-4-one) and the enol-like lactim form (4-hydroxyquinazoline).

-

Amino-Imino Tautomerism: The presence of the amino group at the C6 position introduces a second equilibrium between the amino form and the corresponding imino form.

The interplay of these equilibria results in four possible tautomeric forms for this compound, as illustrated below. The predominant tautomer can significantly impact molecular interactions, particularly hydrogen bonding, which is crucial for drug-receptor binding.

Structural Evidence and Predominant Forms

Solid-State Analysis: X-ray Crystallography

X-ray crystallographic studies of this compound have unequivocally demonstrated its existence in the lactam-amino form in the solid state.[2][3] In the crystal lattice, the molecules typically form hydrogen-bonded dimers via N—H⋯O interactions between the quinazolinone rings.[2][3] This preference for the lactam form in the solid state is a common feature among quinazolinone derivatives.[1]

Tautomerism in Solution

The tautomeric equilibrium in solution is influenced by factors such as solvent polarity, pH, and temperature. While extensive experimental data on the tautomeric equilibrium constant (KT) for this compound across various solvents is limited in the current literature, studies on the parent 4(3H)-quinazolinone and related derivatives provide significant insights.

Generally, the lactam form is favored in most solvents.[1] However, the presence of the amino group at the C6 position can influence the electron distribution of the aromatic system and potentially shift the equilibrium. For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which also feature an amino-imino type tautomerism, have shown a predominance of the imino tautomer in DMSO solution, as determined by 15N NMR.[4]

Quantitative Analysis of Tautomeric Equilibrium

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A study on 4-hydroxyquinazoline demonstrated that the lactam form (4(3H)-quinazolinone) is the most stable tautomer in both the gas phase and in various solvents.[1] The relative energies highlight a significant energetic preference for the lactam structure.

Table 1: Calculated Relative Energies (ΔE, kcal/mol) of 4-Hydroxyquinazoline Tautomers

| Tautomer Form | Gas Phase (ΔE, kcal/mol) | Methanol (ΔE, kcal/mol) | DMSO (ΔE, kcal/mol) | Cyclohexane (ΔE, kcal/mol) |

| 4(3H)-Quinazolinone (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |

Data sourced from DFT calculations by Fathalla et al. (2022).[1]

These computational findings are consistent with experimental observations that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO).[1] The stability of the lactam form is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1] For this compound, it is anticipated that the lactam-amino form will be the most stable in solution, although the precise energy differences would require specific computational studies on this molecule.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, with NMR and UV-Vis spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that allows for the direct observation and quantification of tautomers in solution.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Shim the instrument to achieve a homogeneous magnetic field.

-

Set the probe to the desired temperature. Temperature can affect both the rate of interconversion and the equilibrium position.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the protons of interest) to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

-

Identify distinct, well-resolved signals unique to each tautomer. Protons on the heterocyclic ring or the N-H and O-H protons (if not undergoing rapid exchange) can be used.

-

Integrate the area under the chosen signals for each tautomer.

-

Calculate the molar ratio of the tautomers by normalizing the integral values. The equilibrium constant, KT, is calculated as the ratio of the concentrations of the two tautomers.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, acetonitrile, buffered aqueous solution).

-

Prepare a series of dilutions if a calibration curve is needed. For equilibrium studies, a single appropriate concentration is often used.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument lamp to warm up for at least 30 minutes for stable readings.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the different tautomeric forms.

-

The analysis to determine KT can be complex if the spectra of the pure tautomers are unknown and overlap significantly. Advanced chemometric methods may be required for deconvolution.

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemical and biological profile. Solid-state evidence confirms the predominance of the lactam-amino form. In solution, while this tautomer is expected to be the most stable, the equilibrium can be influenced by the solvent and other environmental factors. This guide provides the foundational knowledge and detailed experimental and computational protocols necessary for researchers to investigate and quantify the tautomeric behavior of this compound and its derivatives, aiding in the rational design of novel therapeutic agents. Further experimental studies are warranted to precisely determine the tautomeric equilibrium constants in various solvents.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Early Synthesis of Quinazoline Core Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for synthesizing the quinazoline core, a heterocyclic scaffold of significant importance in medicinal chemistry. Quinazoline and its derivatives exhibit a wide range of biological activities, forming the basis for numerous therapeutic agents. This document details the seminal synthetic routes developed in the late 19th and early 20th centuries, providing historical context, detailed experimental protocols, and comparative data. The key syntheses covered include the Griess, Bischler and Lang, Gabriel, and Niementowski methods.

Historical Overview of Early Quinazoline Synthesis

The exploration of the quinazoline nucleus began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen with anthranilic acid.[1] This pioneering work laid the groundwork for future investigations into this versatile heterocyclic system.

A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1] Their method involved the decarboxylation of quinazoline-2-carboxylic acid.[2] Shortly thereafter, in 1903, Siegmund Gabriel developed a more practical and satisfactory synthesis starting from o-nitrobenzylamine, which provided a more accessible route to the core structure.[1][2] Another key foundational method, the Niementowski quinazoline synthesis, was established in 1895 and involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[3]

These early methods, while sometimes requiring harsh conditions and offering variable yields, were crucial in establishing the fundamental chemistry of the quinazoline system and paving the way for the development of the vast array of derivatives known today.

Foundational Synthetic Methodologies

This section provides a detailed examination of the four key early-stage syntheses of the quinazoline core. For each method, the reaction mechanism is illustrated, and a detailed experimental protocol is provided based on historical accounts and modern interpretations.

Griess Synthesis (1869)

The Griess synthesis represents the first documented preparation of a quinazoline derivative. It involves the reaction of anthranilic acid with cyanogen gas to yield 2-cyano-4-oxo-3,4-dihydroquinazoline.

Reaction Mechanism:

The proposed mechanism involves the initial nucleophilic attack of the amino group of anthranilic acid on one of the nitrile carbons of cyanogen. This is followed by an intramolecular cyclization where the carboxylic acid group attacks the second nitrile group. Subsequent dehydration and tautomerization lead to the final product.

Caption: General workflow for the Griess Synthesis.

Experimental Protocol:

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Solvent: Typically a protic solvent such as ethanol.

-

Procedure:

-

Dissolve anthranilic acid in the chosen solvent in a reaction vessel equipped for gas inlet.

-

Pass a stream of cyanogen gas through the solution.

-

Heat the reaction mixture to facilitate cyclization. The exact temperature and duration were not well-documented in the original report but would likely be reflux conditions.

-

-

Work-up:

-